molecular formula C11H9Cl2CuN3O2S B1150199 dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea CAS No. 902779-59-3

dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea

Cat. No.: B1150199
CAS No.: 902779-59-3
M. Wt: 381.7 g/mol
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Description

FPA 124 is a cell-permeable copper complex that acts as a selective inhibitor of the protein kinase B (Akt) pathway. This compound has shown significant potential in inducing apoptosis in various cancer cell lines, making it a promising candidate for cancer research and therapy .

Properties

IUPAC Name

dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h1-6H,(H3,12,14,17);2*1H;/q;;;+2/p-2/b13-5-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXQEVFXXQYFS-KHDHKOIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N\NC(=S)N.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2CuN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

FPA 124 is synthesized through a series of chemical reactions involving the coordination of copper ions with specific ligands. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of FPA 124 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The process would also involve purification steps, such as recrystallization or chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

FPA 124 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction reactions can lead to changes in the oxidation state of the copper center, while substitution reactions can result in the formation of new copper complexes with different ligands .

Scientific Research Applications

Biological Applications

Recent studies have highlighted the biological activities of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea. Its potential as an antimicrobial agent has been of particular interest.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It may inhibit the growth of pathogens through mechanisms involving enzyme modulation or direct interaction with cellular components.
  • Anticancer Properties : The compound has been explored for its anticancer effects, particularly in targeting specific cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further therapeutic development.
  • Enzyme Inhibition : The thiourea moiety is known for its ability to inhibit certain enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern .

Industrial Applications

This compound also finds applications in various industrial processes:

  • Catalysis : The compound can serve as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer processes.
  • Material Science : Its unique chemical structure allows for applications in developing new materials, including polymers and specialty chemicals.

Case Studies

Several studies illustrate the practical applications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects against Staphylococcus aureus demonstrated that the compound significantly reduced bacterial viability in vitro, suggesting potential for use as an antibacterial agent in clinical settings .
  • Anticancer Research : In vitro studies on various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation, indicating its promise as an anticancer therapeutic .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with urease indicated that it effectively inhibited enzyme activity, supporting its potential role in treating conditions related to enzyme dysregulation .

Mechanism of Action

FPA 124 exerts its effects by selectively inhibiting the Akt pathway. It interacts with both the pleckstrin homology domain and the kinase domain of Akt, leading to the inhibition of Akt activity. This inhibition results in the inactivation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, ultimately leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FPA 124

FPA 124 is unique due to its strong charge interactions in the kinase domain, leading to better stabilization in the active pocket compared to similar compounds like Genistein. This results in higher potency and efficacy in inhibiting the Akt pathway and inducing apoptosis .

Biological Activity

Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea is a coordination compound that combines copper with thiourea and chromenyl moieties. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agriculture.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of copper(II) chloride with thiourea and a chromenyl derivative. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray diffraction are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Numerous studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, copper complexes containing thiourea have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
Candida albicans12

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The proposed mechanism includes induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulation.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)25
HepG2 (Liver Cancer)30
HeLa (Cervical Cancer)20

Antioxidant Activity

Thiourea compounds are known for their antioxidant properties, which can protect cells from oxidative stress. Studies indicate that this compound exhibits a strong ability to scavenge free radicals, thereby reducing oxidative damage in biological systems.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various thiourea complexes, including the dichlorocopper variant. Results indicated that the presence of copper enhanced the antimicrobial efficacy compared to non-metallic thioureas, highlighting the role of metal ions in biological activity .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated significant cell death in MCF-7 cells after treatment with the compound, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea
Reactant of Route 2
dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea

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